

# Spectroscopic Profile of 4-(1,3-Benzothiazol-2-yl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: **4-(1,3-Benzothiazol-2-yl)phenol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(1,3-Benzothiazol-2-yl)phenol**, a molecule of interest in medicinal chemistry and materials science. The information presented herein has been compiled from various analytical sources to facilitate compound identification, characterization, and further research.

## Compound Identification

IUPAC Name	4-(1,3-Benzothiazol-2-yl)phenol
Synonyms	2-(4-Hydroxyphenyl)benzothiazole, p-(Benzothiazol-2-yl)phenol
CAS Number	6265-55-0
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NOS
Molecular Weight	227.28 g/mol
Exact Mass	227.040485 u

## Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(1,3-Benzothiazol-2-yl)phenol**.

## <sup>1</sup>H NMR Spectroscopy

Table 1: <sup>1</sup>H NMR Chemical Shift Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.95	s	1H	Ar-OH
8.05	d	1H	Ar-H (Benzothiazole)
7.92	d	2H	Ar-H (Phenol, ortho to C-S)
7.89	d	1H	Ar-H (Benzothiazole)
7.49	t	1H	Ar-H (Benzothiazole)
7.38	t	1H	Ar-H (Benzothiazole)
6.95	d	2H	Ar-H (Phenol, meta to C-S)

Solvent: DMSO-d<sub>6</sub>

## <sup>13</sup>C NMR Spectroscopy

Table 2: <sup>13</sup>C NMR Chemical Shift Data

Chemical Shift ( $\delta$ ) ppm	Assignment
167.9	C=N (Benzothiazole)
159.5	C-OH (Phenol)
153.9	Ar-C (Benzothiazole, fused)
134.7	Ar-C (Benzothiazole, fused)
129.7	Ar-CH (Phenol, ortho to C-S)
126.9	Ar-CH (Benzothiazole)
125.1	Ar-CH (Benzothiazole)
124.0	Ar-C (Phenol, ipso to Benzothiazole)
122.5	Ar-CH (Benzothiazole)
121.9	Ar-CH (Benzothiazole)
116.3	Ar-CH (Phenol, meta to C-S)

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Phenolic)
3100-3000	Medium	Aromatic C-H stretch
1615	Strong	C=N stretch (Benzothiazole)
1590, 1490, 1450	Medium-Strong	Aromatic C=C stretching
1280	Strong	C-O stretch (Phenolic)
835	Strong	p-disubstituted benzene C-H bend

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity (%)	Assignment
227	100	[M] <sup>+</sup> (Molecular Ion)
199	-	[M - CO] <sup>+</sup>
198	-	[M - CHO] <sup>+</sup>
135	-	[C <sub>7</sub> H <sub>5</sub> NS] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

## NMR Spectroscopy

A sample of **4-(1,3-Benzothiazol-2-yl)phenol** was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

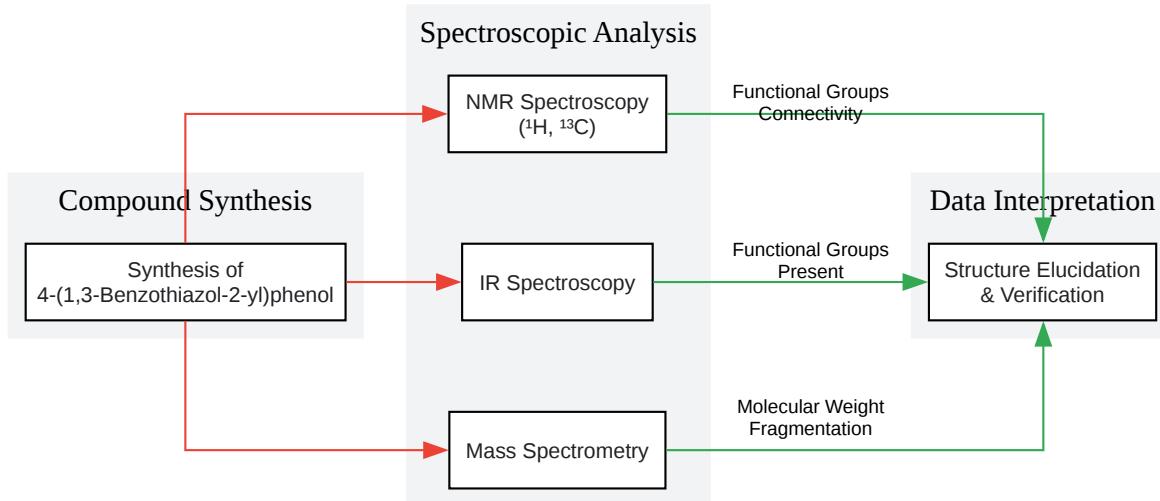
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, and the resulting fragments were analyzed by the mass spectrometer. The electron ionization (EI) method was used.

## Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **4-(1,3-Benzothiazol-2-yl)phenol**.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with **4-(1,3-Benzothiazol-2-yl)phenol**. The provided data and protocols are intended to support the seamless identification and characterization of this compound in various research and development settings.

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